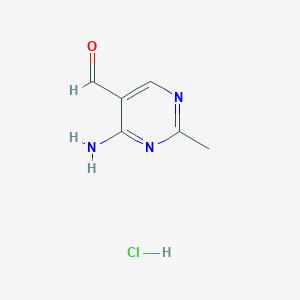
4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by the substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method involves the use of 2,4,6-trichloropyrimidine-5-carbaldehyde with anilines or methylamine and alkoxide nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit oxidative enzymes, thereby preventing the oxidation of aldehydes, ketones, and alcohols to their respective carboxylic acids . This inhibition is crucial for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylpyrimidine-5-carbaldehyde: The non-hydrochloride form of the compound.
2,4,6-Trichloropyrimidine-5-carbaldehyde: A precursor used in the synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride.
Pyrimidine derivatives: Various substituted pyrimidines with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit oxidative enzymes sets it apart from other pyrimidine derivatives .
Properties
Molecular Formula |
C6H8ClN3O |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
4-amino-2-methylpyrimidine-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H7N3O.ClH/c1-4-8-2-5(3-10)6(7)9-4;/h2-3H,1H3,(H2,7,8,9);1H |
InChI Key |
HMUFOOOGCWADHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















